
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate, also known as MOPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPAB is a synthetic compound that is derived from the natural compound curcumin, which is found in the spice turmeric.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain. In addition, Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has also been shown to inhibit the activation of STAT3, a transcription factor that plays a role in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases. In addition, Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has several advantages for lab experiments, including its low toxicity and high stability. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is also relatively easy to synthesize, making it a cost-effective compound for research. However, one limitation of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate. One area of research is the development of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate and its potential targets in cancer cells and other disease models. Additionally, the potential use of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, should be further explored.
Synthesemethoden
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is synthesized through a multi-step process that involves the reaction of curcumin with various reagents. The first step involves the reaction of curcumin with acetic anhydride to form a diacetylcurcumin intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide to form Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
methyl (E)-4-oxo-4-(pyridin-3-ylamino)but-2-enoate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)5-4-9(13)12-8-3-2-6-11-7-8/h2-7H,1H3,(H,12,13)/b5-4+ |
InChI-Schlüssel |
GYCYOOGVCZWCIV-SNAWJCMRSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)NC1=CN=CC=C1 |
SMILES |
COC(=O)C=CC(=O)NC1=CN=CC=C1 |
Kanonische SMILES |
COC(=O)C=CC(=O)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
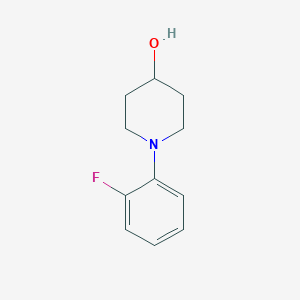
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
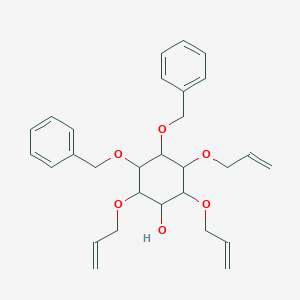
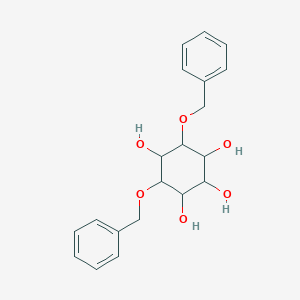
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

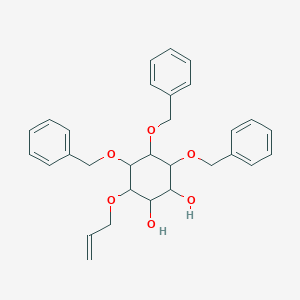
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)


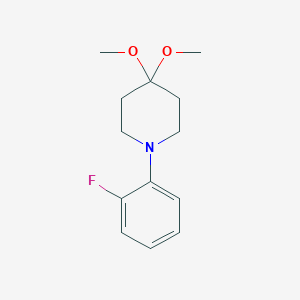
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)